molecular formula C8H13N3O B11915043 N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine

N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine

Cat. No.: B11915043
M. Wt: 167.21 g/mol
InChI Key: OSRHLMNVIQXLSX-UHFFFAOYSA-N
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Description

N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine is a heterocyclic compound featuring a tetrahydroimidazo[1,2-a]pyridine core linked to a hydroxylamine group via a methylene bridge.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine

InChI

InChI=1S/C8H13N3O/c12-9-5-7-6-11-4-2-1-3-8(11)10-7/h6,9,12H,1-5H2

InChI Key

OSRHLMNVIQXLSX-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C=C(N=C2C1)CNO

Origin of Product

United States

Preparation Methods

Cyclization of Precursors via Neber Rearrangement and Marckwald Reaction

A prominent synthetic route involves the Neber rearrangement followed by the Marckwald reaction , as detailed in studies on tetrahydrobenzimidazole derivatives . This two-step protocol begins with the conversion of cyclic ketoximes (2 ) into α-amino ketones (4 ) via tosylation and subsequent rearrangement. For example, cyclopentanone ketoxime undergoes tosylation to form unstable intermediates (3 ), which rearrange under basic conditions (e.g., potassium tert-butoxide in methanol) to yield α-amino ketone hydrochlorides .

The Marckwald reaction then employs these α-amino ketones (4 ) with potassium thiocyanate (KSCN) under thermal conditions (90°C, 16 hours) to form imidazole-thione intermediates (10 ). Subsequent functionalization introduces the hydroxylamine group via nucleophilic substitution or reductive amination. This method achieves yields of 69–78% for key intermediates, though purification challenges arise due to hydrate equilibria observed in α-amino ketones .

Electro-Organic Multicomponent Condensation

Electrochemical synthesis offers a green alternative for constructing the imidazo[1,2-a]pyridine core. A one-pot, three-component reaction between aldehydes, Meldrum’s acid, and 2-(nitromethylene)imidazolidine in propanol with sodium bromide as an electrolyte produces tetrahydroimidazo[1,2-a]pyridin-5(1H)-one derivatives . The process occurs in an undivided cell under constant current, enabling efficient C–N bond formation via anodic oxidation. Yields range from 70–92%, with the electronegative nitro group facilitating cyclization. This method avoids metal catalysts and harsh reagents, aligning with sustainable chemistry principles .

Multi-Step Synthesis from Ethyl Ester Intermediate

A patent (CN111039963B) outlines a multi-step synthesis starting from 7-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester . The sequence includes:

  • Reduction of the ethyl ester to a primary alcohol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

  • Oxidation of the alcohol to an aldehyde with manganese dioxide (MnO₂) in dichloromethane/methanol.

  • Reductive amination with hydroxylamine hydrochloride to introduce the hydroxylamine moiety.

  • Coupling with pyrrolo[2,3-d]pyrimidine derivatives to finalize the structure.

This route emphasizes scalability, with intermediates characterized by NMR and HRMS. However, the use of LiAlH₄ necessitates stringent anhydrous conditions .

Comparative Analysis of Synthetic Approaches

MethodKey StepsYield (%)AdvantagesLimitations
Neber/Marckwald Tosylation, rearrangement, cyclization69–78High-yield intermediatesHydrate equilibria complicate purification
Electro-organic Anodic oxidation, cyclization70–92Metal-free, sustainableRequires specialized equipment
Ethyl ester route Reduction, oxidation, amination60–75Scalable, well-characterized stepsSensitive to moisture and oxygen

Reaction Mechanisms and Key Intermediates

The Neber rearrangement proceeds via a diazenium intermediate, where the tosyl group destabilizes the ketoxime, prompting -shift to form the α-amino ketone . In the Marckwald reaction , thiocyanate acts as a nucleophile, attacking the carbonyl carbon of the α-amino ketone to form a thioimidate intermediate, which cyclizes to the imidazole core .

For electrochemical methods, the aldehyde undergoes oxidation to generate a nitrile oxide intermediate, which reacts with Meldrum’s acid to form a cyclic adduct. Subsequent elimination of acetone dicarboxylate drives aromatization .

Optimization Strategies and Yield Improvements

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates in coupling steps .

  • Catalyst tuning : Bi(OTf)₃ and p-TsOH improve cyclization efficiency in imidazo[1,5-a]pyridine syntheses .

  • Temperature control : Maintaining 10°C during Neber rearrangement minimizes side reactions .

Challenges in Purification and Scalability

  • Hydrate formation : α-Amino ketones exist in equilibrium with hydrates, complicating isolation .

  • Instability of intermediates : Tosyl ketoximes (3 ) degrade upon prolonged storage, necessitating immediate use .

  • Electrochemical scaling : Large-scale reactions require optimized electrode surfaces and current density .

Chemical Reactions Analysis

Types of Reactions

N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxylamine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction could produce amines.

Scientific Research Applications

N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound -CH₂-NHOH C₉H₁₃N₃O (estimated) ~181.2 Reactive hydroxylamine group; potential chelator
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) -CN, -NO₂, -COOEt C₂₈H₂₅N₅O₈ 559.5 High melting point (243–245°C); nitro group enhances electron-withdrawing effects
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) -Benzyl, -CN, -NO₂ C₂₈H₂₅N₅O₈ 559.5 Lower yield (55%); IR confirms ester and nitrile groups
2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine (24) -Phenethyl, -NH₂ C₂₂H₂₃N₃O₂ 369.4 High HPLC purity (99%); amine group may enhance solubility
GLCNACSTATIN F -Sulfanyl, -CONH₂ C₁₉H₂₅N₃O₄S 415.5 Sulfanyl and amide groups; potential protease inhibition
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide -SO₂NH, -CF₃ C₂₀H₁₈F₃N₃O₂S 421.4 Trifluoromethyl enhances metabolic stability

Physicochemical Properties

  • Melting Points : Analogs with bulky substituents (e.g., 1l: 243–245°C) exhibit higher thermal stability compared to the target compound, which likely has a lower melting point due to its smaller size and polar hydroxylamine group.
  • Solubility : Hydroxylamine derivatives are typically water-soluble, whereas esters (e.g., 1l) and sulfonamides (e.g., ) display lower aqueous solubility.

Biological Activity

N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine (CAS No. 1500006-81-4) is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article reviews its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C₈H₁₃N₃O
  • Molecular Weight : 167.21 g/mol
  • Synonyms : Imidazo[1,2-a]pyridine-2-methanamine

Biological Activity Overview

N-hydroxylamines, including this compound, have been studied for their ability to act as radical scavengers and for their antimicrobial properties. They inhibit bacterial ribonucleotide reductase (RNR), an enzyme crucial for bacterial proliferation.

Antimicrobial Activity

A study investigated the antimicrobial activity of various N-hydroxylamine derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial effects:

CompoundBacterial StrainMIC (μg/mL)
12P. aeruginosa< 70
15E. coli< 60
11B. anthracisSI = 21.3
15Staph. aureusSI = 11.4

SI (selectivity index) is calculated as SI=CC50MIC50\text{SI}=\frac{\text{CC}_{50}}{\text{MIC}_{50}}, where CC is the cytotoxic concentration and MIC is the minimum inhibitory concentration.

The mechanism by which N-hydroxylamines exert their antimicrobial effects involves:

  • Inhibition of Ribonucleotide Reductase : Compounds like this compound inhibit RNR activity, leading to reduced dNTP levels in bacteria.
  • Radical Scavenging : These compounds can scavenge free radicals, which may contribute to their antimicrobial efficacy.

Cytotoxicity Assessment

Cytotoxicity studies were conducted using murine macrophages to determine the safety profile of the compound:

CompoundCC₅₀ (μg/mL)SI (against B. anthracis)
11> 20021.3
15> 15011.4

A higher selectivity index indicates a safer profile for potential therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the potential of N-hydroxylamines as new antimicrobial agents:

  • Antibacterial Screening : A comprehensive screening of synthesized N-hydroxylamines revealed that compounds with linear alkyl groups showed varying degrees of activity based on chain length and structure.
  • Therapeutic Index Evaluation : Compounds with high therapeutic indices (>10) are considered more promising candidates for further development due to their balance between efficacy and safety.

Q & A

Q. Key Optimization Parameters :

ParameterTypical RangeImpact on Yield
Temperature0–120°CHigher temps accelerate cyclization but may degrade sensitive groups
SolventDMF, DCM, MeOHPolar solvents improve solubility of intermediates
CatalystPd/C, pyridinium tribromideCatalyzes halogenation or hydrogenation steps

Advanced Question: How can structural modifications to the tetrahydroimidazo[1,2-a]pyridine core influence biological activity, and what analytical strategies validate these effects?

Answer :
Modifications at the 2-position (e.g., methyl, bromo, or sulfonamide groups) significantly alter bioactivity. For example:

  • Bromination at the 3-position enhances antimycobacterial activity (IC₅₀ < 10 µM against M. tuberculosis) but reduces solubility .
  • Hydroxylamine conjugation increases hydrogen-bonding capacity, potentially improving target binding affinity .

Q. Validation Strategies :

  • Molecular docking to predict interactions with targets like enzymes or receptors (e.g., CXCR4 or Mycobacterium enzymes) .
  • In vitro assays : Cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ measurements) paired with HPLC purity checks (>95% purity required for reliable data) .

Basic Question: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., δ 4.76 ppm for methylene protons in brominated derivatives) and confirms ring saturation .
  • HRMS : Validates molecular weight (e.g., [M+H]+ 335.1052 for brominated intermediates) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1690 cm⁻¹ in ester derivatives) .

Q. Answer :

  • Computational :
    • Molecular Dynamics Simulations : Predict binding stability with targets (e.g., 100 ns simulations for protein-ligand complexes) .
    • QSAR Modeling : Correlate substituent electronegativity with activity (e.g., Hammett constants for para-substituted aryl groups) .
  • Experimental :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values for enzyme inhibition) .
    • Metabolomic Profiling : Identify pathway disruptions via LC-MS/MS (e.g., altered ATP levels in cancer cells) .

Basic Question: What are the stability and storage requirements for this compound?

Q. Answer :

  • Stability : Susceptible to hydrolysis in aqueous media; store at -20°C under argon atmosphere .
  • Solubility : Use DMSO for biological assays (stock solutions ≤10 mM) and avoid freeze-thaw cycles .

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